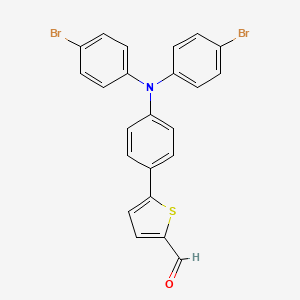

5-(4-(Bis(4-bromophenyl)amino)phenyl)thiophene-2-carbaldehyde

Descripción general

Descripción

5-(4-(Bis(4-bromophenyl)amino)phenyl)thiophene-2-carbaldehyde is a complex organic compound with the molecular formula C23H15Br2NOS. This compound is notable for its unique structure, which includes a thiophene ring substituted with a bis(4-bromophenyl)amino group and a carbaldehyde group. It is used in various scientific research applications due to its interesting chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Bis(4-bromophenyl)amino)phenyl)thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Bis(4-bromophenyl)amine: This step involves the reaction of 4-bromoaniline with a suitable coupling agent to form bis(4-bromophenyl)amine.

Thiophene Ring Formation: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.

Coupling Reaction: The bis(4-bromophenyl)amine is then coupled with the thiophene ring using a palladium-catalyzed cross-coupling reaction.

Formylation: The final step involves the formylation of the thiophene ring to introduce the carbaldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-(4-(Bis(4-bromophenyl)amino)phenyl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol or other reduced forms.

Substitution: The bromine atoms in the bis(4-bromophenyl)amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Electronics

One of the most promising applications of 5-(4-(Bis(4-bromophenyl)amino)phenyl)thiophene-2-carbaldehyde is in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Case Study: OLEDs

Research has shown that compounds similar to this compound can be used as hole-transporting materials in OLEDs. These materials enhance the efficiency and stability of the devices:

- Efficiency Improvement : The incorporation of such compounds can lead to a significant increase in device efficiency, with reported improvements in luminescence and operational stability .

Photochemistry

In photochemical applications, this compound can serve as a photosensitizer due to its ability to absorb light and facilitate electron transfer processes.

Analytical Reagent

This compound has been utilized as an analytical reagent for detecting various analytes through fluorescence-based methods. Its photophysical properties allow for sensitive detection limits, making it valuable in environmental monitoring and biochemical assays .

Medicinal Chemistry

The potential therapeutic applications of this compound are also noteworthy. Its structural characteristics suggest possible interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines:

- Mechanism : The mechanism involves inducing apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent .

Material Science

In material science, this compound can be incorporated into polymer matrices to enhance mechanical and electrical properties.

Conductive Polymers

Research has demonstrated that incorporating this compound into conductive polymers improves their electrical conductivity and thermal stability, which is beneficial for various applications including sensors and flexible electronics .

Summary Table of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Organic Electronics | Used as a hole-transporting material in OLEDs | Efficiency improvements reported |

| Photochemistry | Functions as a photosensitizer for fluorescence detection | Sensitive detection limits achieved |

| Medicinal Chemistry | Potential anticancer agent with cytotoxic effects | Induces apoptosis in cancer cell lines |

| Material Science | Enhances properties of conductive polymers | Improved electrical conductivity and thermal stability |

Mecanismo De Acción

The mechanism of action of 5-(4-(Bis(4-bromophenyl)amino)phenyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its unique structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

5-(4-(Bis(4-methoxyphenyl)amino)phenyl)thiophene-2-carbaldehyde: Similar structure but with methoxy groups instead of bromine atoms.

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: Lacks the bromine atoms, resulting in different chemical properties.

Uniqueness

5-(4-(Bis(4-bromophenyl)amino)phenyl)thiophene-2-carbaldehyde is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.

Actividad Biológica

5-(4-(Bis(4-bromophenyl)amino)phenyl)thiophene-2-carbaldehyde, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects, and structure-activity relationships (SAR) based on the existing literature.

Chemical Structure and Properties

The molecular formula of this compound is C23H15Br2NOS, with a molar mass of 513.24 g/mol. The compound features a thiophene ring linked to a bis(4-bromophenyl)amino group, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H15Br2NOS |

| Molar Mass | 513.24 g/mol |

| Purity | 97% |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of thiophene and thiazole have demonstrated significant antibacterial activity against various pathogens. In vitro evaluations often report minimum inhibitory concentration (MIC) values that indicate effectiveness against resistant strains.

- In Vitro Antimicrobial Evaluation : Compounds related to thiophene structures have shown promising results against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

- Mechanism of Action : The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Cytotoxic Activity

Research indicates that compounds containing thiophene moieties exhibit notable cytotoxicity against various cancer cell lines:

- Cytotoxicity Assays : Studies have shown that similar compounds can induce apoptosis in cancer cells, with IC50 values often below 10 µM, suggesting strong antiproliferative effects .

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups (like bromine) on the phenyl rings enhances cytotoxic activity by increasing lipophilicity and facilitating cellular uptake .

Case Studies

- Case Study on Anticancer Activity : A recent study evaluated the anticancer properties of related thiophene derivatives against human glioblastoma and melanoma cell lines. Compounds demonstrated IC50 values significantly lower than standard treatments like doxorubicin, highlighting their potential as alternative therapeutic agents .

- Antimicrobial Resistance Study : Another investigation focused on the resistance patterns of Staphylococcus epidermidis to various thiophene derivatives, demonstrating that modifications in the thiophene structure could overcome resistance mechanisms .

Propiedades

IUPAC Name |

5-[4-(4-bromo-N-(4-bromophenyl)anilino)phenyl]thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15Br2NOS/c24-17-3-9-20(10-4-17)26(21-11-5-18(25)6-12-21)19-7-1-16(2-8-19)23-14-13-22(15-27)28-23/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENRSDDWEOGCLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)C=O)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Br2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.